molecular formula C21H21N3O2S B2936384 N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide CAS No. 897455-66-2

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide

Número de catálogo: B2936384
Número CAS: 897455-66-2
Peso molecular: 379.48
Clave InChI: PCCRVLPIEUAJQM-KPKJPENVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-((5-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide is a synthetic compound featuring a 1H-imidazole core substituted with a 4-methoxyphenyl group at position 5 and a thioethyl-cinnamamide moiety at position 2. This compound is hypothesized to exhibit biological activity based on structural similarities to known bioactive imidazole derivatives .

Propiedades

IUPAC Name

(E)-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-26-18-10-8-17(9-11-18)19-15-23-21(24-19)27-14-13-22-20(25)12-7-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,22,25)(H,23,24)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCRVLPIEUAJQM-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide is a synthetic compound characterized by a complex structure that includes an imidazole ring, thioether linkage, and a cinnamide moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer and anti-inflammatory properties.

Chemical Structure

The molecular formula of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide is C22H22N4O2SC_{22}H_{22}N_4O_2S. The structure can be described as follows:

ComponentDescription
Imidazole RingProvides biological activity
Thioether LinkageEnhances lipophilicity
Cinnamide MoietyPotential anticancer activity

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of similar compounds against various cancer cell lines. For instance, derivatives of cinnamide have shown significant antiproliferative activity against HepG2 liver cancer cells. The IC50 values for these compounds ranged from 4.23 μM to 53.20 μM, indicating varying degrees of potency against cancer cells .

The proposed mechanisms through which N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide may exert its effects include:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1 phase, leading to inhibited proliferation of cancer cells.
  • Apoptosis Induction : The activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins (e.g., p53, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl2), has been observed in related studies .
  • Inhibition of Key Enzymes : The imidazole moiety may interact with enzyme active sites, potentially inhibiting their activity and leading to reduced tumor growth.

Case Studies

  • Cytotoxicity Evaluation : A study involving various cinnamide derivatives demonstrated that N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone exhibited an IC50 value of 4.23 μM against HepG2 cells, highlighting the importance of structural modifications on biological activity .
  • Flow Cytometry Analysis : Flow cytometry results indicated that treatment with certain derivatives led to a significant increase in early and late apoptosis rates compared to untreated controls, suggesting that the compound effectively triggers apoptotic pathways .
  • Mechanistic Insights : Investigations into the molecular interactions revealed that compounds with similar structures could significantly lower mitochondrial membrane potential (MMP), indicating mitochondrial dysfunction as a contributor to apoptosis induction .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with modifications in the imidazole substituents, linker regions, or terminal groups. Key examples include:

Table 1: Structural Comparison of Selected Imidazole Derivatives
Compound Name Core Structure Key Substituents Molecular Weight Biological Activity Reference
Target Compound 1H-imidazole 5-(4-methoxyphenyl), 2-(thioethyl-cinnamamide) ~397.5* Under investigation
Compound 5 () 1H-imidazole 5-(4-methoxyphenyl), 2-(thioethyl-thiazol-2-yl-acetamide) 407.1 COX-1/2 inhibition (IC₅₀ data not provided)
Compound 9 () 1H-imidazole 5-(4-fluorophenyl), 2-(thioethyl-thiazol-2-yl-acetamide) 407.1 Antibacterial/antiparasitic (synthesis only)
N-(2-chlorobenzyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide () 1H-imidazole 5-(4-methoxyphenyl), 2-(thioethyl-chlorobenzyl-acetamide) 387.9 Not reported
5-Nitroimidazole derivatives () 5-nitro-1H-imidazole 4-(phenylsulfonylmethyl) Variable Anti-Clostridioides difficile activity, lower mutagenicity

*Estimated based on .

Key Observations:
  • 4-Methoxyphenyl vs. Halogenated Phenyl Groups :

    • The 4-methoxyphenyl group (target compound, Compound 5) may enhance π-π stacking and hydrogen bonding compared to the 4-fluorophenyl group in Compound 9 .
    • Halogen substituents (e.g., 4-fluorophenyl) could increase metabolic stability but reduce electron-donating effects .
  • Cinnamamide vs. Thiazole-terminated analogs (e.g., Compound 5) show COX inhibition, suggesting the terminal group dictates target specificity .
  • Nitroimidazole Scaffold :

    • 5-Nitroimidazole derivatives () exhibit potent antibacterial activity due to nitro group redox properties, absent in the target compound. This highlights the trade-off between nitro-associated efficacy and mutagenicity risks .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (~397.5) falls within the acceptable range for oral bioavailability (Rule of Five). Smaller analogs (e.g., 387.9 in ) may exhibit better absorption .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.